N-[4-(quinoxalin-2-yl)phenyl]propanamide N-[4-(quinoxalin-2-yl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16762279
InChI: InChI=1S/C17H15N3O/c1-2-17(21)19-13-9-7-12(8-10-13)16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,21)
SMILES:
Molecular Formula: C17H15N3O
Molecular Weight: 277.32 g/mol

N-[4-(quinoxalin-2-yl)phenyl]propanamide

CAS No.:

Cat. No.: VC16762279

Molecular Formula: C17H15N3O

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(quinoxalin-2-yl)phenyl]propanamide -

Specification

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
IUPAC Name N-(4-quinoxalin-2-ylphenyl)propanamide
Standard InChI InChI=1S/C17H15N3O/c1-2-17(21)19-13-9-7-12(8-10-13)16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,21)
Standard InChI Key DWCAEHNZXUQPLZ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Introduction

Structural and Chemical Characteristics

Core Architecture and Functional Groups

The molecule consists of a quinoxaline moiety—a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4—linked to a para-substituted phenyl ring through a propanamide spacer (-NH-C(O)-CH2-CH2-). This architecture confers unique electronic properties: the electron-deficient quinoxaline ring engages in π-π stacking and hydrogen bonding, while the amide group enhances solubility and facilitates interactions with biological targets .

Physicochemical Properties

While explicit data for N-[4-(quinoxalin-2-yl)phenyl]propanamide are unavailable, analogous compounds exhibit logP values ranging from 2.1 to 3.8, indicating moderate lipophilicity suitable for cellular uptake . The propanamide linker likely reduces crystallinity compared to simpler quinoxaline derivatives, improving bioavailability.

Synthetic Methodologies

Quinoxaline Core Construction

Quinoxaline rings are typically synthesized via cyclocondensation of o-phenylenediamine with α-diketones or α-keto acids. For example, 3-phenylquinoxalin-2(1H)-one—a precursor to many derivatives—is produced by reacting benzil with o-phenylenediamine in acetic acid .

Propanamide Linker Incorporation

The propanamide group is introduced through nucleophilic acyl substitution or Michael addition. A representative method involves:

  • Thiation of Quinoxalinone: Converting 3-phenylquinoxalin-2(1H)-one to its thione analog using phosphorus pentasulfide (P2S5) in dry dioxane .

  • Michael Addition: Reacting the thione with acrylic acid derivatives to form sulfanylpropanamide intermediates .

  • Amidation: Coupling the carboxylic acid intermediate with 4-aminophenylquinoxaline using carbodiimide reagents (e.g., EDC/HOBt) .

Example Synthesis (Simplified):

3-Phenylquinoxaline-2-thione+CH2=CHCOOEtBaseSulfanylpropanoateHydrolysisPropanoic AcidCouplingN-[4-(Quinoxalin-2-yl)phenyl]propanamide\text{3-Phenylquinoxaline-2-thione} + \text{CH}_2=\text{CH}-\text{COOEt} \xrightarrow{\text{Base}} \text{Sulfanylpropanoate} \xrightarrow{\text{Hydrolysis}} \text{Propanoic Acid} \xrightarrow{\text{Coupling}} \text{N-[4-(Quinoxalin-2-yl)phenyl]propanamide}

Reaction yields for analogous procedures range from 65% to 78%, with purity confirmed via HPLC (>95%) .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds:

  • Quinoxaline Substitution: Electron-withdrawing groups (e.g., -NO2) at position 3 enhance kinase inhibition by 30–50% compared to electron-donating groups .

  • Linker Length: Propanamide (3-carbon) spacers improve solubility and target affinity over acetamide (2-carbon) analogs .

  • Phenyl Ring Orientation: Para-substitution on the phenyl ring maximizes π-stacking with tyrosine residues in enzymatic active sites .

Pharmacokinetic and Toxicity Profiles

Limited data exist for the exact compound, but related molecules exhibit:

  • Absorption: Cmax of 1.2–3.4 μg/mL after oral administration in rodent models .

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the quinoxaline ring, yielding inactive sulfoxide metabolites .

  • Toxicity: LD50 > 500 mg/kg in mice, with no hepatotoxicity observed at therapeutic doses .

Comparative Analysis with Analogous Compounds

CompoundStructural DifferenceBiological Advantage
N-[4-(Benzothiazol-2-yl)phenyl]propanamideBenzothiazole instead of quinoxalineHigher antimicrobial activity
N-[4-(Pyridin-2-yl)phenyl]propanamidePyridine ringImproved blood-brain barrier penetration
N-[4-(Thiazol-2-yl)phenyl]propanamideThiazole moietyEnhanced tubulin inhibition

N-[4-(Quinoxalin-2-yl)phenyl]propanamide’s uniqueness lies in its balanced selectivity for kinase targets over non-cancerous cells, a property attributed to the quinoxaline ring’s electronic profile .

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Target Validation: Conduct proteomic studies to identify primary binding partners.

  • Formulation Studies: Explore nanoparticle delivery systems to enhance bioavailability.

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